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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-1,3-thiazole

Cat. No.: B186714

A detailed examination of the structure-activity relationships of 4-phenyl-1,3-thiazole derivatives
reveals their potential as versatile scaffolds in the development of novel therapeutic agents.
This guide provides a comparative analysis of their anticancer and anti-inflammatory activities,
supported by experimental data and detailed methodologies, offering valuable insights for
researchers and drug development professionals.

The 4-phenyl-1,3-thiazole core structure has emerged as a privileged scaffold in medicinal
chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Modifications
to the phenyl ring, the thiazole moiety, and the substituents at various positions have profound
effects on their pharmacological profiles. This guide focuses on two key therapeutic areas
where these analogs have shown significant promise: oncology and anti-inflammatory
applications.

Anticancer Activity of 4-Phenyl-1,3-Thiazole Analogs

Numerous studies have demonstrated the potent cytotoxic effects of 4-phenyl-1,3-thiazole
derivatives against a range of human cancer cell lines. The primary mechanism of action for
many of these compounds is the inhibition of tubulin polymerization, a critical process in cell
division.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative 4-phenyl-1,3-
thiazole analogs, highlighting the influence of different structural modifications on their potency.
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Compound Rl (atC2of R2(atC4of Cancer Cell
IC50 (uM) Reference

ID Thiazole) Phenyl) Line
5b -NH2 -OCH2CH3 MCF-7 0.48 £ 0.03 [1]
5b -NH2 -OCH2CH3 A549 0.97+£0.13 [1]
5a -NH2 -OCH3 MCF-7 >1 [1]
2-bromo-
5c -NH2 3,4,5- MCF-7 >50 [1]
trimethoxy
3,4,5-
8f -H trimethoxybe Melanoma 0.021-0.071 [2]
nzoyl
4-(3,4,5-
7c trimethoxyph - HCT116 3.35+£0.2 [3]
enyl)
4-(3,4,5-
9a trimethoxyph - HCT116 450+0.2 [3]
enyl)

Structure-Activity Relationship (SAR) for Anticancer Activity:

The data reveals several key SAR trends for anticancer activity:

¢ Substitution on the Phenyl Ring: The nature and position of the substituent on the 4-phenyl
ring are critical for activity. An ethoxy group at the para position (compound 5b) confers
potent activity, which is diminished when replaced by a methoxy group (compound 5a) or a
bulky, substituted phenyl group (compound 5c).[1] The presence of a 3,4,5-
trimethoxybenzoyl group (compound 8f) also leads to significant potency.[2]

o Substitution at C2 of the Thiazole Ring: A free amine group at the C2 position of the thiazole
ring appears to be favorable for activity, as seen in the most active compound 5b.[1]

o Mechanism of Action: Several potent analogs, including 5b and 8f, exert their anticancer
effects by inhibiting tubulin polymerization.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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